4-tert-Butylcyclohexyl chloroformate chemical properties and structure
4-tert-Butylcyclohexyl chloroformate chemical properties and structure
An In-Depth Technical Guide to 4-tert-Butylcyclohexyl Chloroformate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl chloroformate, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, stereochemical nuances, synthesis protocols, and key applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Structurally Unique and Reactive Intermediate
4-tert-Butylcyclohexyl chloroformate, often abbreviated as TBCC, is an organic compound valued for its highly reactive chloroformate functional group anchored to a sterically demanding 4-tert-butylcyclohexyl scaffold.[1] Its chemical formula is C₁₁H₁₉ClO₂ with a molecular weight of approximately 218.72 g/mol .[2][3] The true utility of this reagent lies in the interplay between the reactivity of the chloroformate and the conformational rigidity imposed by the bulky tert-butyl group. This structural feature is not merely incidental; it is the primary determinant of the reagent's stereochemical behavior and its efficacy in complex synthetic pathways.[2]
As a chloroformate, TBCC is an acyl chloride derivative of a carbonic acid monoester.[4] This classification predefines its role as a potent electrophile, readily undergoing nucleophilic acyl substitution. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, and is particularly notable as a precursor for polymerization initiators and as a protecting group for amines and alcohols.[1][2][5]
Molecular Structure and Stereochemistry
The defining characteristic of 4-tert-butylcyclohexyl chloroformate is the 1,4-disubstituted cyclohexane ring. The large energetic penalty associated with placing a tert-butyl group in an axial position effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position.[6] This conformational anchoring is quantified by the group's A-value (conformational free energy difference), which at ~5.0 kcal/mol, overwhelmingly favors the equatorial conformer.[6][7]
This locking effect has profound stereochemical implications for the chloroformate group at the C1 position. The starting material, 4-tert-butylcyclohexanol, exists as two distinct stereoisomers: cis and trans.
-
trans-4-tert-Butylcyclohexyl chloroformate : Derived from the trans alcohol, both the tert-butyl and the chloroformate groups occupy equatorial positions. This is generally the more thermodynamically stable isomer.
-
cis-4-tert-Butylcyclohexyl chloroformate : Derived from the cis alcohol, the equatorial tert-butyl group forces the chloroformate group into a more sterically hindered axial position.
The choice between the cis and trans isomer is a critical experimental decision, as the axial versus equatorial orientation of the reactive chloroformate group directly influences its accessibility to nucleophiles and, therefore, the kinetics and stereochemical outcome of subsequent reactions.
Physicochemical and Spectroscopic Properties
4-tert-Butylcyclohexyl chloroformate is typically a clear, colorless to yellow liquid with a pungent odor.[2] Its properties are summarized below, providing essential data for handling, storage, and reaction setup.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 42125-46-2 | [3][8] |
| Molecular Formula | C₁₁H₁₉ClO₂ | [2][3] |
| Molecular Weight | 218.72 g/mol | [2][3] |
| Appearance | Clear liquid with a pungent odor | [2][8] |
| Density (20 °C) | ~1.04 - 1.05 g/cm³ | [2][8] |
| Flash Point | ~84.2 °C | [4] |
| Boiling Point | Decomposes above 50 °C; ~254.9 °C at 760 mmHg (Predicted) | [4][8] |
| Solubility | Soluble in common organic solvents (DCM, Toluene, THF, Acetone) | [8] |
| LogP | ~3.97 (Predicted) | [4] |
Analytical Characterization
Confirmation of the structure and purity of synthesized 4-tert-butylcyclohexyl chloroformate relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The most prominent feature is a strong absorption band characteristic of the acyl chloride C=O stretch in the chloroformate group, typically appearing around 1775-1800 cm⁻¹ . A Chinese patent specifically notes a peak at 1799 cm⁻¹.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The nine protons of the tert-butyl group appear as a sharp singlet around δ 0.8-1.2 ppm . The cyclohexyl ring protons produce a series of complex multiplets. The proton on the carbon bearing the chloroformate group (H-1) is a key diagnostic signal.
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¹³C NMR : The carbonyl carbon of the chloroformate is highly deshielded, appearing around δ 150 ppm .[2] The quaternary and methyl carbons of the tert-butyl group are also readily identifiable.
-
-
Mass Spectrometry : Provides confirmation of the molecular weight and characteristic fragmentation patterns.[4]
Synthesis: A Phosgene-Free Approach
The industrial synthesis of chloroformates has traditionally relied on the use of highly toxic phosgene gas.[5] However, for laboratory and modern manufacturing, the use of a solid, safer phosgene equivalent—triphosgene (bis(trichloromethyl) carbonate, BTC)—is the preferred and authoritative standard.[10][11]
The reaction proceeds by the activation of 4-tert-butylcyclohexanol with triphosgene in the presence of a base, such as pyridine or triethylamine, which acts as both a nucleophilic catalyst and an acid scavenger.[10][12]
Reaction Mechanism: Synthesis via Triphosgene
The synthesis is not a direct reaction with BTC. Instead, the amine base first reacts with triphosgene to generate a reactive intermediate and, transiently, phosgene in situ. This controlled release of the reactive species is key to the safety and efficacy of the method. The alcohol then attacks the electrophilic carbonyl carbon to form the chloroformate.
Caption: Synthesis of chloroformate using triphosgene and a base.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system based on established methodologies for the chloroformylation of alcohols using triphosgene.[11][13]
Materials:
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trans-4-tert-Butylcyclohexanol (1.0 eq)
-
Triphosgene (BTC) (0.34 - 0.40 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel with triphosgene (0.34 eq) and anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve trans-4-tert-butylcyclohexanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the alcohol/pyridine solution dropwise to the cooled triphosgene solution over 30-60 minutes. A white precipitate (pyridinium chloride) will form. Maintain the internal temperature below 5 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as an oil.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-tert-butylcyclohexyl chloroformate is dominated by the electrophilic nature of the chloroformate carbonyl carbon. It readily reacts with a wide range of nucleophiles.
Caption: Key reactions of 4-tert-butylcyclohexyl chloroformate.
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Reaction with Alcohols (Alcoholysis): In the presence of an alcohol and a base, it forms stable carbonate esters. This reaction is fundamental to its use in polymer chemistry for creating polycarbonate linkages.[4][8]
-
Reaction with Amines (Aminolysis): It reacts smoothly with primary and secondary amines to yield carbamates.[4][8] This is its most significant application, where the 4-tert-butylcyclohexyloxycarbonyl group can function as a novel protecting group for amines.
-
Hydrolysis: Like all chloroformates, it is sensitive to moisture and will hydrolyze to the parent alcohol (4-tert-butylcyclohexanol), carbon dioxide, and hydrochloric acid.[4] This necessitates handling under anhydrous conditions.
Key Applications:
-
Polymerization Initiators: It is a direct precursor to bis(4-tert-butylcyclohexyl) peroxydicarbonate, an important initiator for the polymerization of vinyl monomers.[5]
-
Protecting Group Chemistry: The 4-tert-butylcyclohexyloxycarbonyl moiety can be used as a protecting group for amines, analogous to the more common Boc or Cbz groups. Its lipophilicity, conferred by the bulky alkyl structure, can be advantageous for modifying the solubility of intermediates in complex syntheses.[1][2]
-
General Synthetic Intermediate: The reagent serves as a versatile building block to introduce the bulky and lipophilic 4-tert-butylcyclohexyl carbonate structure into pharmaceuticals, agrochemicals, and personal care products, potentially enhancing properties like membrane permeability or formulation compatibility.[2]
Safety and Handling
As a highly reactive acyl chloride, 4-tert-butylcyclohexyl chloroformate must be handled with appropriate caution.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is also classified as toxic if inhaled.[3] It is harmful to aquatic life with long-lasting effects.
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[8] Recommended storage temperature is below 0 °C.
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, amines, and metals (especially iron salts), which can catalyze its decomposition.[8]
Conclusion
4-tert-Butylcyclohexyl chloroformate is more than a simple reagent; it is a strategic tool for the synthetic chemist. Its utility is derived from a unique combination of a conformationally locked cyclohexyl ring and a highly reactive chloroformate handle. By understanding its stereochemistry, reactivity, and the nuances of its synthesis, researchers can leverage this compound to introduce specific structural motifs, protect sensitive functional groups, and build complex molecular architectures with greater control and efficiency. The move towards safer phosgene surrogates like triphosgene for its synthesis further enhances its value as a practical and accessible intermediate for both academic and industrial research.
References
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Ayala, C. E., Villalpando, A., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]
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Pal, R., & Kartika, R. (2014). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 79(1), 337–343. [Link]
- Zhao, K. (2011). Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene. (Master's thesis).
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Phadke, R., & Kartika, R. (2016). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 12, 2685–2719. [Link]
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PubChem. (n.d.). 4-tert-Butylcyclohexyl chloroformate. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of (a) chloroform with air background, (b) TMP (0.009 g ml −1 in chloroform) with air background and (c) TMP (0.009 g ml −1 in chloroform) with solvent background. Retrieved from [Link]
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ResearchGate. (2023). How triphosgene reacts with an alcohol? Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of liquid chloroform. The CH-stretching (ν 1 ) mode is.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of ClC(O)OCCl3. Lower trace: IR spectrum of the vapor at.... Retrieved from [Link]
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Scribd. (n.d.). Ftir of Chloroform. Retrieved from [Link]
- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
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Michigan State University Chemistry. (n.d.). Conformational Energies (A-Values). Retrieved from [Link]
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Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
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Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]
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Conformational Analysis. (n.d.). Retrieved from [Link]
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